5-Bromo-1,3-dichloro-2-fluorobenzene
Overview
Description
5-Bromo-1,3-dichloro-2-fluorobenzene, also known as 3,5-Dichloro-4-fluorobromobenzene (CAS: 17318-08-0), is a halogenated benzene used in laboratory organic synthesis and pharmaceutical research and development .
Synthesis Analysis
The synthesis of 5-Bromo-1,3-dichloro-2-fluorobenzene involves a two-step process . The first step involves the simultaneous feeding of ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate. The second step involves dissolving cuprous bromide in hydrobromic acid, heating to 100-130 DEG C, dropwise adding the diazonium salt intermediate prepared in the first step for reaction, and after the complete reaction, performing after-treatment to obtain the 5-bromo-1,3-dichloro-2-fluorobenzene.Molecular Structure Analysis
The molecular structure of 5-Bromo-1,3-dichloro-2-fluorobenzene can be found in various databases . The InChI code is1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H
and the Canonical SMILES is C1=C(C=C(C(=C1Cl)F)Cl)Br
. Chemical Reactions Analysis
5-Bromo-1,3-dichloro-2-fluorobenzene is a halogenated benzene and can participate in various chemical reactions. For example, it can be used in the preparation of ligand 5-fluoro-1,3-di (2-pyridyl)benzene, by a Stille reaction with 2- (tri- n butylstannyl)pyridine .Physical And Chemical Properties Analysis
5-Bromo-1,3-dichloro-2-fluorobenzene has a molecular weight of 243.88 g/mol . It is a pale-yellow to yellow-brown solid or liquid at room temperature . It has a density of 1.8±0.1 g/cm3, a boiling point of 234.3±35.0 °C at 760 mmHg, and a flash point of 95.5±25.9 °C .Scientific Research Applications
Use as an Intermediate in Chemical Synthesis
- Application : 5-Bromo-1,3-dichloro-2-fluorobenzene is used as an intermediate in the synthesis of various organic compounds .
- Results : The use of this compound as an intermediate can lead to the synthesis of a wide range of other compounds, depending on the specific reactions involved .
Use in the Synthesis of Pharmaceuticals and Agrochemicals
- Application : This compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Results : The use of this compound in the synthesis of pharmaceuticals and agrochemicals can lead to the production of a wide range of useful compounds.
Use in Tubular Diazotization Reaction Technology
- Application : This compound is used in tubular diazotization reaction technology . This technology is adopted to prepare diazonium salt, reducing side reactions including diazonium salt coupling and decomposition .
- Method : The method involves simultaneously feeding ammonium salt and a sodium nitrite aqueous solution into a tubular reactor for tubular diazotization reaction to obtain a diazonium salt intermediate . This intermediate is then reacted with cuprous bromide dissolved in hydrobromic acid .
- Results : The use of this technology makes the diazotization reaction more stable and improves the final yield . It also has advantages of continuity in production, safety, short reaction time, and energy saving .
Use in the Preparation of Active Compounds
- Application : 5-Bromo-1,3-dichloro-2-fluorobenzene is used in the preparation of active compounds .
- Method : The method involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline . This is obtained by reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene .
- Results : The compound of formula I obtained from 2,4-dichloro-3-fluoro-aniline by this process is a valuable intermediate for the preparation of active compounds .
Use in the Preparation of Fluorine-Containing Products
- Application : This compound is used in the preparation of various fluorine-containing products .
- Method : The method involves diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline, which is obtained by bromination of 2,4-dichloro-3-fluoro-aniline . This is obtained by reduction of 1,3-dichloro-2-fluoro-4-nitro-benzene .
- Results : The compound of formula I obtained from 2,4-dichloro-3-fluoro-aniline by this process is a valuable intermediate for the preparation of active compounds .
Use in the Preparation of Active Compounds of Formula V
- Application : 5-Bromo-1,3-dichloro-2-fluorobenzene is used in the preparation of active compounds of formula V .
- Method : The method involves further transforming 5-bromo-1,3-dichloro-2-fluoro-benzene obtained from 2,4-dichloro-3-fluoro-aniline by the process according to the invention .
- Results : Compound of formula I is a valuable intermediate for the preparation of active compounds of formula V .
Safety And Hazards
5-Bromo-1,3-dichloro-2-fluorobenzene may be fatal if swallowed and enters airways. It causes skin irritation and may cause an allergic skin reaction. It may cause respiratory irritation and causes damage to organs through prolonged or repeated exposure. It is very toxic to aquatic life with long-lasting effects .
Future Directions
5-Bromo-1,3-dichloro-2-fluorobenzene is a useful building block in organic synthesis and pharmaceutical research and development . Its future directions could involve its use in the synthesis of more complex molecules and in the development of new pharmaceuticals .
Relevant Papers Relevant papers and technical documents related to 5-Bromo-1,3-dichloro-2-fluorobenzene can be found on various databases .
properties
IUPAC Name |
5-bromo-1,3-dichloro-2-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2F/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJSIYGLDQNUTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628958 | |
Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.88 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1,3-dichloro-2-fluorobenzene | |
CAS RN |
17318-08-0 | |
Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17318-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1,3-dichloro-2-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-1,3-dichloro-2-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.